molecular formula C16H20N2O5 B2830510 1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid CAS No. 164933-90-8

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid

Cat. No.: B2830510
CAS No.: 164933-90-8
M. Wt: 320.345
InChI Key: QIVUKYXJVZGOBR-UHFFFAOYSA-N
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Description

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid is a substituted piperidine derivative featuring a butyl chain at position 1, a 4-nitrophenyl group at position 2, and a carboxylic acid moiety at position 2. Piperidine derivatives are often studied for their pharmacological relevance, particularly in targeting enzymes or receptors due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-butyl-2-(4-nitrophenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-3-10-17-14(19)9-8-13(16(20)21)15(17)11-4-6-12(7-5-11)18(22)23/h4-7,13,15H,2-3,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUKYXJVZGOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

. Industrial production methods may involve the use of phase-transfer catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

  • Structure : Features a pyridine ring (unsaturated nitrogen-containing ring) instead of piperidine. The 4-nitrophenyl and carboxylic acid groups are retained at analogous positions.
  • Molecular Weight : 260.205 g/mol (lower than the target compound due to the absence of a butyl group) .
  • Key Differences : The pyridine ring’s aromaticity reduces conformational flexibility compared to the saturated piperidine ring in the target compound. This difference may influence binding affinity in biological systems.

2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic Acid

  • Structure : Substitutes the butyl group with a branched 1-ethylpropyl chain and replaces the nitro group with chlorine.
  • Commercial Availability: Sold by Santa Cruz Biotechnology (500 mg for $296), indicating research interest in halogenated analogs .

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic Acid

  • Structure : Incorporates a benzyl group at position 1 and a phenyl group at position 2.
  • Physical Properties : Melting point 214–216°C; purity >95% .
  • Steric Impact : The benzyl group introduces steric bulk, which may hinder interactions with hydrophobic binding pockets compared to the target compound’s butyl chain.

1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid

  • Structure : Replaces the 4-nitrophenyl group with a 2-methoxyphenyl substituent.
  • Molecular Weight : 305.37 g/mol (higher due to the methoxy group’s mass) .
  • Functional Group Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This could affect solubility and metabolic stability.

Comparative Analysis Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid Butyl (1), 4-nitrophenyl (2), COOH (3) ~335 (estimated) Nitro, ketone, carboxylic acid High polarity, potential enzyme inhibition
6-(4-Nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 4-nitrophenyl (6), COOH (3) 260.205 Nitro, ketone, pyridine Aromatic ring, reduced flexibility
2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid 1-ethylpropyl (1), Cl (4) ~325 (estimated) Chloro, ketone, branched alkyl Commercial availability, moderate reactivity
1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid Benzyl (1), phenyl (2) 392.49 Benzyl, phenyl, ketone High melting point (>95% purity)
1-Butyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid Butyl (1), 2-methoxyphenyl (2) 305.37 Methoxy, ketone Electron-donating substituent

Research Implications

  • Bioactivity : Nitro groups (as in the target compound) are often associated with antibacterial or antiparasitic activity, whereas methoxy or chloro groups may modulate toxicity or bioavailability .
  • Synthetic Accessibility : The butyl chain in the target compound may enhance lipophilicity compared to benzyl or branched alkyl groups, influencing membrane permeability .
  • Gaps in Data : Direct biological or pharmacokinetic studies for this compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-Butyl-2-(4-nitrophenyl)-6-oxo-3-piperidinecarboxylic acid is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a nitrophenyl group, and a carboxylic acid functional group. Its molecular formula is C16H20N2O5C_{16}H_{20}N_{2}O_{5} with a molecular weight of approximately 274.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

IUPAC Name 1butyl2(4nitrophenyl)6oxopiperidine3carboxylic acid\text{IUPAC Name }1-\text{butyl}-2-(4-\text{nitrophenyl})-6-\text{oxopiperidine}-3-\text{carboxylic acid}

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom.
Nitrophenyl Group Contributes to the compound's reactivity and properties.
Carboxylic Acid Group Suggests potential for various chemical reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The presence of the nitrophenyl group is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth.

The proposed mechanism involves the interaction of the nitrophenyl group with specific molecular targets, including enzymes and proteins involved in microbial metabolism. This interaction may inhibit their activity, thus exerting an antimicrobial effect.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Therapeutic Potential : In vitro studies have suggested that the compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
  • Pharmacological Applications : The compound has been evaluated for its potential role as a therapeutic agent in neurological disorders due to its ability to cross the blood-brain barrier, attributed to its piperidine structure.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Nitrophenyl)piperidin-4-oneLacks carboxylic acidPrimarily used as an intermediate
(S)-6-Oxo-2-piperidinecarboxylic acidContains a piperidine ringKnown for synthesizing bioactive compounds
1-(2-Phenylethyl)piperidine-3-carboxylic acidFeatures phenethyl and carboxylic groupsExhibits different pharmacological profiles

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., butyl chain, nitrophenyl group) and piperidine ring conformation. Aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for verifying the 3-piperidinecarboxylic acid configuration .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 375.3) .

How can computational modeling (e.g., DFT, molecular dynamics) be integrated to predict reaction pathways or optimize synthesis conditions?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for nitrophenyl group introduction .
  • Reaction Path Search Tools : Tools like GRRM or AFIR predict intermediates and side products, reducing experimental screening .
  • Machine Learning : Train models on analogous compounds (e.g., –20) to predict solvent effects or catalytic activity .

What strategies resolve contradictions in solubility data obtained from different experimental setups?

Q. Advanced Research Focus

  • Solvent Polarity Screening : Test solvents (e.g., DMSO, acetonitrile) at varying temperatures (25–50°C) to identify optimal dissolution conditions .
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements .
  • Statistical Analysis : Apply ANOVA to isolate variables (e.g., pH, ionic strength) causing discrepancies .

How to design experiments to elucidate the compound's interaction mechanisms with biological targets (e.g., enzymes)?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
  • Molecular Docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies .

What are the key considerations in selecting purification methods post-synthesis?

Q. Basic Research Focus

  • Flash Chromatography : Ideal for separating polar byproducts (e.g., nitro derivatives) using silica gel and gradient elution (hexane:EtOAc) .
  • Recrystallization : Use ethanol/water mixtures to enhance crystal purity .
  • HPLC : Reverse-phase C18 columns resolve isomers or degradation products .

How to apply kinetic and thermodynamic analyses to understand degradation pathways under varying conditions?

Q. Advanced Research Focus

  • Arrhenius Studies : Monitor degradation rates at 40–80°C to calculate activation energy (Ea) and predict shelf life .
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts (e.g., decarboxylation or nitro group reduction) .
  • Computational Degradation Modeling : Use software like Gaussian to simulate hydrolysis or photolysis pathways .

What are common pitfalls in interpreting mass spectrometry data for this compound, and how to mitigate them?

Q. Basic Research Focus

  • Isotopic Peaks : The chlorine atom (if present in analogs) generates a [M+2]+ peak, which may be misassigned as impurities. Use isotopic pattern calculators .
  • Adduct Formation : Sodium or potassium adducts ([M+Na]+/[M+K]+) complicate molecular ion identification. Add 0.1% formic acid to suppress adducts .
  • In-source Fragmentation : Lower ESI voltages to prevent unintended cleavage of the piperidine ring .

What methodologies are recommended for comparative studies with structurally analogous compounds to establish SAR?

Q. Advanced Research Focus

  • Systematic Substituent Variation : Modify the butyl chain length or nitrophenyl position (para vs. meta) and assay bioactivity .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity (e.g., IC₅₀ values) .
  • Crystallographic Overlays : Compare 3D structures of analogs (e.g., ) to identify pharmacophore elements .

How to address discrepancies between theoretical (computational) and experimental spectroscopic data?

Q. Advanced Research Focus

  • Solvent Effects in DFT : Include implicit solvent models (e.g., PCM) to better match experimental NMR shifts .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., butyl chain) .
  • Experimental Validation : Re-measure under controlled conditions (e.g., deuterated solvents, standardized pH) to rule out artifacts .

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